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molecular formula C6H9NO2 B2777524 Methyl 4-cyanobutanoate CAS No. 41126-15-2

Methyl 4-cyanobutanoate

Cat. No. B2777524
M. Wt: 127.143
InChI Key: UKLXOVLDIFDCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312224B2

Procedure details

6.2 15 ml of oxalyl chloride are added dropwise at from −2 to 0° to a solution of 15 ml of DMF in 300 ml of acetonitrile, and the mixture is stirred for a further 30 minutes. 23.25 g of “FA” are added dropwise at a maximum of 0°, and, after the mixture has been stirred for 15 minutes, 29 ml of pyridine are added dropwise. Ether is added, and the mixture is subjected to conventional work-up, giving 20 g of methyl 4-cyanobutyrate (“FB”) as an oil.
[Compound]
Name
6.2
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=O.CN([CH:10]=[O:11])C.[N:12]1C=C[CH:15]=[CH:14][CH:13]=1.CCOCC>C(#N)C>[C:13]([CH2:14][CH2:15][CH2:2][C:1]([O:11][CH3:10])=[O:5])#[N:12]

Inputs

Step One
Name
6.2
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
23.25 g of “FA” are added dropwise at a maximum of 0°
STIRRING
Type
STIRRING
Details
after the mixture has been stirred for 15 minutes
Duration
15 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)CCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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